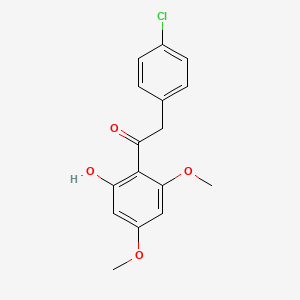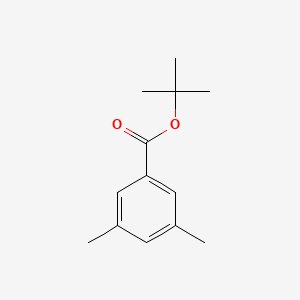
5-Methyl-6-(methylthio)pyridin-3-ol
説明
5-Methyl-6-(methylthio)pyridin-3-ol is a chemical compound with the CAS Number: 935252-76-9 . It has a molecular weight of 155.22 . The IUPAC name for this compound is 5-methyl-6-(methylthio)pyridin-3-ol .
Molecular Structure Analysis
The InChI code for 5-Methyl-6-(methylthio)pyridin-3-ol is 1S/C7H9NOS/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.22 . It is recommended to be stored at a temperature of 2-8°C .科学的研究の応用
Formation and Synthesis
Formation in Food Systems : The formation of pyridin-3-ols, closely related to 5-Methyl-6-(methylthio)pyridin-3-ol, was studied in the context of food chemistry. Hidalgo et al. (2020) explored the conversion of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol, providing insights into the pathways for pyridin-3-ols formation in honey and other food systems upon thermal processing (Hidalgo, Lavado-Tena, & Zamora, 2020).
Biocatalytic Oxyfunctionalization : Stankevičiūtė et al. (2016) demonstrated the use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives, underscoring the relevance of such methods in synthesizing hydroxylated pyridines, which are crucial intermediates for pharmaceuticals and polymers (Stankevičiūtė et al., 2016).
Applications in Synthesis and Reactivity
Catalytic Methylation of Pyridines : Grozavu et al. (2020) introduced a novel catalytic method for the direct methylation of pyridines, utilizing methanol and formaldehyde. This methodology leverages the concept of hydrogen borrowing and provides an efficient route for modifying pyridines, which are foundational structures in drug discovery (Grozavu et al., 2020).
Synthesis of Pyridine Derivatives as Insecticides : Research into pyridine derivatives has extended into their application as insecticides. Bakhite et al. (2014) synthesized a range of pyridine derivatives demonstrating significant insecticidal activity, highlighting the potential of these compounds in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antimicrobial and Antitumor Potential
Transition Metal Complexes : Oza, Patel, and Patel (2011) explored the synthesis of novel divalent transition metal complexes with 5-((3-(methylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-ylamino)methyl)quinolin-8-ol, showing potent inhibitory action against various bacteria and fungi, indicating the antimicrobial potential of pyridine-based compounds (Oza, Patel, & Patel, 2011).
Antitumor Activity : Insuasty et al. (2013) synthesized novel pyrimido[4,5‐b]quinolin-4‐ones with potential antitumor activity, showcasing the significance of pyridine derivatives in developing new cancer therapeutics (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . The precautionary statements associated with the compound include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
特性
IUPAC Name |
5-methyl-6-methylsulfanylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZGYPJZSTZXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)



![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)

![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)